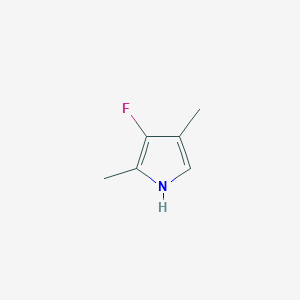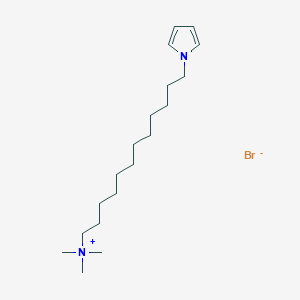
N,N,N-Trimethyl-12-(1H-pyrrol-1-yl)dodecan-1-aminium bromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N-Trimethyl-12-(1H-pyrrol-1-yl)dodecan-1-aminium bromide: is a quaternary ammonium compound that features a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N,N-Trimethyl-12-(1H-pyrrol-1-yl)dodecan-1-aminium bromide typically involves the alkylation of pyrrole with a suitable alkyl halide, followed by quaternization with trimethylamine. The reaction conditions often include the use of solvents such as trifluoroethanol and catalysts like trifluoroacetic acid under microwave conditions .
Industrial Production Methods: Industrial production methods for this compound may involve scalable multigram synthesis techniques. For instance, a scalable synthesis of a similar compound, N,N,N-triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate, has been reported, which can be adapted for the production of this compound .
Chemical Reactions Analysis
Types of Reactions: N,N,N-Trimethyl-12-(1H-pyrrol-1-yl)dodecan-1-aminium bromide can undergo various chemical reactions, including:
Oxidation: The pyrrole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromide ion can be substituted with other nucleophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium azide. Reaction conditions may vary depending on the desired product.
Major Products Formed: The major products formed from these reactions include oxidized pyrrole derivatives, reduced aminium compounds, and substituted quaternary ammonium salts.
Scientific Research Applications
Chemistry: In chemistry, N,N,N-Trimethyl-12-(1H-pyrrol-1-yl)dodecan-1-aminium bromide is used as a precursor for the synthesis of water-soluble polypyrroles, which are conductive polymers with applications in organic electronics, electrochemical energy storage, and photovoltaics .
Biology and Medicine: The compound’s unique structure makes it a potential candidate for biological and medicinal research. It can be used in the development of new drugs and therapeutic agents due to its ability to interact with biological molecules.
Industry: In the industrial sector, this compound can be used in the production of conductive materials, sensors, and light-emitting devices. Its solubility in water and organic solvents makes it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of N,N,N-Trimethyl-12-(1H-pyrrol-1-yl)dodecan-1-aminium bromide involves its interaction with molecular targets and pathways. The compound can interact with biological membranes, proteins, and nucleic acids, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
N,N,N-Triethyl-4-(1H-pyrrol-1-yl)butan-1-aminium perchlorate: This compound is similar in structure and can be used to prepare water-soluble cationic polypyrroles.
N,N,N-Trimethyl-1H-pyrrol-2-amine:
Uniqueness: N,N,N-Trimethyl-12-(1H-pyrrol-1-yl)dodecan-1-aminium bromide is unique due to its longer alkyl chain, which can enhance its solubility and interaction with various substrates. This makes it particularly useful in applications requiring high solubility and specific interactions with biological molecules.
Properties
CAS No. |
343980-67-6 |
|---|---|
Molecular Formula |
C19H37BrN2 |
Molecular Weight |
373.4 g/mol |
IUPAC Name |
trimethyl(12-pyrrol-1-yldodecyl)azanium;bromide |
InChI |
InChI=1S/C19H37N2.BrH/c1-21(2,3)19-15-11-9-7-5-4-6-8-10-12-16-20-17-13-14-18-20;/h13-14,17-18H,4-12,15-16,19H2,1-3H3;1H/q+1;/p-1 |
InChI Key |
ZFROZQZDGWOAFS-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(C)CCCCCCCCCCCCN1C=CC=C1.[Br-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



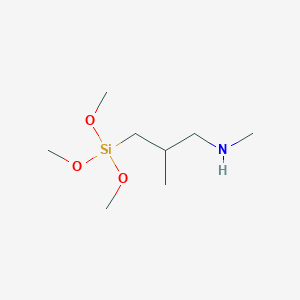

![4-Chloro-N-(4-chlorophenyl)-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B14254797.png)
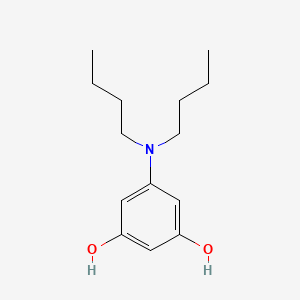
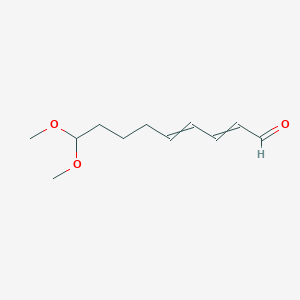
![N-[1-(2,6-dimethylanilino)-2-methyl-1-oxopropan-2-yl]-2-hydroxybenzamide](/img/structure/B14254812.png)
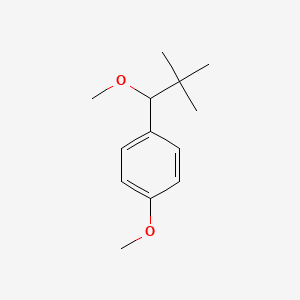
![4-[(Pentylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14254833.png)



![2,4(1H,3H)-Pyrimidinedione, 1-[(2,6-difluorophenyl)methyl]-3-phenyl-](/img/structure/B14254863.png)
